Methylthioacetylaminoethanol
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. For example, the compound you mentioned, “Methylthioacetylaminoethanol”, suggests it might contain a methylthio group (-SCH3), an acetyl group (-COCH3), an amino group (-NH2), and an ethanol group (-CH2CH2OH).
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It would typically involve identifying the reactants, the conditions under which the reaction occurs (such as temperature, pressure, and catalysts), and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It would include identifying the products of the reaction and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity (pH).Scientific Research Applications
Degradation of Pesticides
Methyl parathion, a pesticide similar in structure to Methylthioacetylaminoethanol, has been studied for its degradation using hydrodynamic cavitation reactors. This research explores the effectiveness of different operating parameters and additives like hydrogen peroxide and carbon tetrachloride for pesticide degradation. Over 90% degradation was achieved, indicating potential applications for environmental cleanup and pollution control (Patil & Gogate, 2012).
Biosensors for Pesticide Detection
Studies on methyl parathion, structurally related to Methylthioacetylaminoethanol, have led to the development of biosensors. These biosensors utilize MOF nanofibers and Burkholderia cepacia lipase for sensitive detection of pesticide residues in vegetables. This technology demonstrates potential for rapid, reliable monitoring of agricultural products and environmental samples (Wang, Ma, Shen, & Cheong, 2019).
Photocatalytic Generation of Hydrogen
Research on Pt(II) terpyridyl acetylide chromophores, chemically related to Methylthioacetylaminoethanol, has shown their effectiveness as photosensitizers for hydrogen generation from water. This highlights potential applications in renewable energy and sustainable hydrogen production (Du, Schneider, Jarosz, & Eisenberg, 2006).
Nanocatalytic Systems
Methylene blue, a compound in the same family as Methylthioacetylaminoethanol, has been used in nanocatalytic systems for reducing harmful pollutants. This research indicates potential applications in environmental remediation and pollution control (Begum, Najeeb, Sattar, Naseem, Irfan, Al‐Sehemi, & Farooqi, 2019).
Protein Modification Studies
Studies involving methylglyoxal, a compound related to Methylthioacetylaminoethanol, have explored its binding and modification of proteins. This research offers insights into biochemical processes relevant to diseases like diabetes, potentially leading to new therapeutic approaches (Lo, Westwood, McLellan, Selwood, & Thornalley, 1994).
Fuel Mixtures in Engines
Research on fuel mixtures containing ethanol and rapeseed oil methyl esters, chemically akin to Methylthioacetylaminoethanol, demonstrates the potential for alternative fuel sources. This study suggests applications in enhancing engine performance and reducing emissions (Lebedevas, Lebedeva, Makarevičienė, Janulis, & Sendžikienė, 2009).
Biodegradation by Microalgae and Cyanobacteria
A study on the biodegradation of methyl parathion by soil isolates of microalgae and cyanobacteria highlights potential applications in bioremediation and environmental management (Megharaj, Madhavi, Sreenivasulu, Umamaheswari, & Venkateswarlu, 1994).
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions when handling the compound.
Future Directions
This could involve potential applications of the compound, areas of research it could be useful in, and any modifications that could be made to its structure to improve its properties or reduce its hazards.
Please note that this is a general approach and the specific details would depend on the particular compound being analyzed. For “Methylthioacetylaminoethanol”, more specific information would likely require experimental studies or computational modeling. If you have a specific compound with well-documented information, I would be able to provide a more detailed analysis.
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-methylsulfanylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-4-5(8)6-2-3-7/h7H,2-4H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHRSUUEPPDGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221765 | |
Record name | Methylthioacetylaminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylthioacetylaminoethanol | |
CAS RN |
71524-68-0 | |
Record name | Methylthioacetylaminoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071524680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylthioacetylaminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.